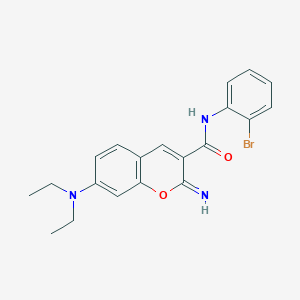![molecular formula C18H21N3O4 B6492595 N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 899730-54-2](/img/structure/B6492595.png)
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide, also known as NCED, is a synthetic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. NCED is an organic compound with a molecular weight of 339.4 g/mol. It has a melting point of 93°C and a boiling point of 300°C. NCED is soluble in water and has a solubility of 0.3 g/L in water.
作用机制
The mechanism of action of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is not completely understood. However, it is believed that this compound acts as a substrate for GST and ALDH, allowing them to catalyze their respective reactions. Additionally, it is thought that this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been observed that this compound can inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, this compound has been shown to increase the activity of GST and ALDH, suggesting that it may have a role in the detoxification of xenobiotics and carcinogens.
实验室实验的优点和局限性
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water, making it easy to use in aqueous solutions. Additionally, this compound has been shown to be an effective substrate for GST and ALDH, making it useful for studying the activity of these enzymes. However, this compound may also have some limitations for use in laboratory experiments. For example, it is not known if this compound has any toxic effects on cells or organisms, and it is not known if it can be used in vivo.
未来方向
There are several potential future directions for the study of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine the safety and efficacy of this compound for use in vivo. Finally, further research is needed to investigate the potential applications of this compound in the pharmaceutical and biomedical fields.
合成方法
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can be synthesized by a two-step process. The first step involves the reaction of 2-cyanophenol with 1,4-dioxaspiro[4.5]decane in the presence of a base catalyst, such as potassium carbonate. This reaction yields the intermediate product, which is then reacted with ethylenediamine in the presence of a Lewis acid catalyst, such as zinc chloride. This reaction yields the final product, this compound.
科学研究应用
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme glutathione S-transferase (GST), which is an important enzyme involved in the detoxification of xenobiotics and carcinogens. This compound has also been used as a substrate for the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of alcohols and aldehydes.
属性
IUPAC Name |
N'-(2-cyanophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c19-10-13-6-2-3-7-15(13)21-17(23)16(22)20-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-9,11-12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNUCQAPHUHFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6492524.png)

![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)

![1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B6492582.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)